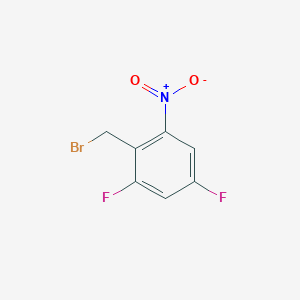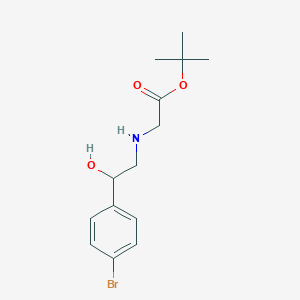
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate
Overview
Description
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate (TB2H2BPA) is an organic compound with a unique chemical structure that has been used for a variety of scientific and industrial applications. TB2H2BPA is a derivative of the parent compound tert-butyl 2-(2-hydroxyethylamino)acetate (TB2HA), which is a common reagent used in organic synthesis. TB2H2BPA has been used in a variety of synthetic organic chemistry applications due to its unique properties, such as its high solubility in a variety of organic solvents, its low volatility, and its high reactivity. TB2H2BPA has also been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Synthesis Applications
Spirocyclic Indoline Lactone Synthesis : A study by Hodges, Wang, and Riley (2004) demonstrates the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, which is a spirocyclic lactone. This synthesis involves the base-promoted cyclization of a related tert-butyl ester and highlights the potential of tert-butyl esters in complex organic synthesis (Hodges et al., 2004).
Photocatalytic Degradation Studies : Sakkas et al. (2007) explored the photocatalytic transformation of a related compound, salbutamol, which is a tert-butylamino compound, using titanium dioxide as a photocatalyst. This research underlines the relevance of tert-butyl derivatives in studying environmental degradation processes (Sakkas et al., 2007).
Antimicrobial Applications : Miyazawa and Hashimoto (2002) synthesized several alkyl esters of 2-endo-hydroxy-1,8-cineole, including a tert-butyl acetate, and examined their antimicrobial activities. This indicates the potential utility of tert-butyl esters in developing new antimicrobial agents (Miyazawa & Hashimoto, 2002).
Chemical Reaction Studies
Iridium-Catalyzed Alkylation of Acetates : Iuchi, Obora, and Ishii (2010) reported the successful alkylation of acetates, including tert-butyl acetate, with primary alcohols and diols in the presence of tert-BuOK under the influence of iridium catalysts. This demonstrates the role of tert-butyl compounds in facilitating novel chemical reactions (Iuchi et al., 2010).
Synthesis of Halomethyl Derivatives : Research by Pevzner (2003) on the synthesis of halomethyl derivatives of carboxylic acids, including compounds with tert-butyl groups, shows their utility in producing various organophosphorus derivatives. These derivatives have potential applications in synthetic chemistry (Pevzner, 2003).
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, it may interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage range produces the desired biological response, while exceeding this range leads to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its effectiveness and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
tert-butyl 2-[[2-(4-bromophenyl)-2-hydroxyethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)9-16-8-12(17)10-4-6-11(15)7-5-10/h4-7,12,16-17H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADDKMHORFWMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan](/img/structure/B1412321.png)
![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)
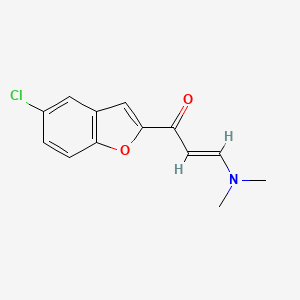
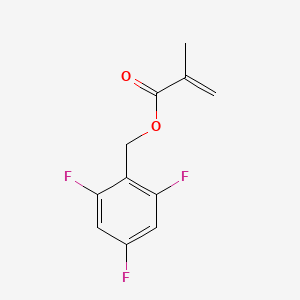
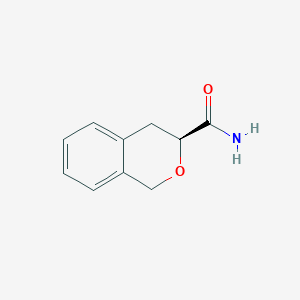
![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)
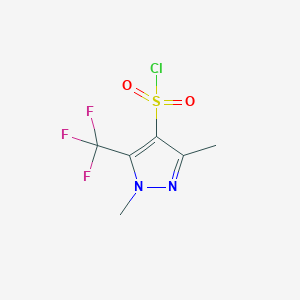
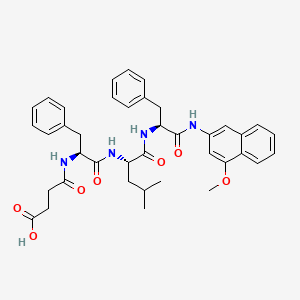
![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)
![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

